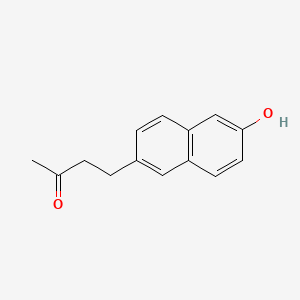

4-(6-Hydroxy-2-naphthalenyl)-2-butanone

Description

Contextualization within Naphthalene-Derived Ketones

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. nih.govresearchgate.netijpsjournal.com The introduction of a ketone functional group to the naphthalene structure gives rise to naphthalene-derived ketones, a class of compounds with diverse biological activities. These activities can include anti-inflammatory, anticancer, and antimicrobial properties. nih.govijpsjournal.com

The reactivity of the ketone group, coupled with the lipophilic nature of the naphthalene core, allows for various chemical modifications to fine-tune the pharmacological profile of these molecules. researchgate.net 4-(6-Hydroxy-2-naphthalenyl)-2-butanone is a prime example of this class, where the ketone and hydroxyl functionalities offer sites for further chemical reactions, such as reduction and conjugation, which are pivotal in its metabolic fate and its utility as a synthetic intermediate. evitachem.com

Significance in Organic and Biological Chemistry Research

The principal significance of this compound in biological chemistry stems from its identity as a human metabolite of Nabumetone (B1676900). drugbank.comnih.gov Nabumetone is a prodrug, meaning it is inactive until it is metabolized in the body into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase-2 (COX-2). nih.govdrugs.compatsnap.com The metabolic pathway of Nabumetone involves several steps, including the O-demethylation to form this compound. drugbank.comtandfonline.com

In the realm of organic chemistry, this compound is a valuable precursor for the synthesis of other molecules. evitachem.com Of particular interest is its use in the production of chiral alcohols through asymmetric reduction. evitachem.com The ketone group can be stereoselectively reduced to a hydroxyl group, yielding enantiomerically pure compounds that are crucial building blocks for the pharmaceutical industry. evitachem.comnih.gov This biocatalytic approach, often employing microbial reductases, is a key area of research for producing high-value pharmaceutical intermediates. evitachem.com

Evolution of Research Themes Pertaining to the Chemical Compound

The research trajectory for this compound is intrinsically linked to the clinical development and study of its parent drug, Nabumetone. Initially, research focused on identifying and characterizing the metabolites of Nabumetone to understand its pharmacokinetic and pharmacodynamic profile. tandfonline.comnih.gov These early studies established the metabolic pathways, including the formation of this compound and its subsequent conversion to other metabolites. drugbank.comtandfonline.com

With the elucidation of Nabumetone's metabolic fate, research interest expanded to the synthesis of its metabolites for use as analytical standards and for further biological evaluation. This led to the development of various synthetic routes to this compound. Traditional organic synthesis methods involve the reaction of naphthalene derivatives with butanone precursors. evitachem.com

More recently, a significant evolution in research has been the focus on green and efficient synthesis methods, particularly biocatalysis. The demand for enantiomerically pure pharmaceuticals has driven the exploration of asymmetric bioreduction of the ketone group in this compound. evitachem.comnih.gov This modern research theme emphasizes stereoselective synthesis, utilizing enzymes or whole-cell systems to produce chiral alcohols with high yields and enantiomeric excess, highlighting a shift towards more sustainable and precise chemical manufacturing processes. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(6-hydroxynaphthalen-2-yl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-9,16H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTSMDXZECLWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90797376 | |

| Record name | 4-(6-Hydroxynaphthalen-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68427-22-5 | |

| Record name | 4-(6-Hydroxy-2-naphthalenyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068427225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-Hydroxynaphthalen-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-HYDROXY-2-NAPHTHALENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9161F1HY4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 6 Hydroxy 2 Naphthalenyl 2 Butanone

Chemo-Selective Synthetic Routes

Traditional organic synthesis offers robust and scalable methods for the production of 4-(6-Hydroxy-2-naphthalenyl)-2-butanone and its analogs. These routes are characterized by the strategic formation of carbon-carbon bonds and the chemical transformation of functional groups.

Exploration of Aldol (B89426) Condensation Strategies

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction for synthesizing compounds like this compound. evitachem.com The ketone functionality of the target molecule or its precursors is key to this strategy. evitachem.com A common approach involves the reaction of a naphthalene (B1677914) derivative with a butanone equivalent in the presence of a catalyst. evitachem.com

A well-documented analog, 4-(6'-methoxy-2'-naphthyl)-butan-2-one (Nabumetone), is synthesized via a process that begins with a base-catalyzed condensation. Specifically, 2-acetyl-6-methoxynaphthalene (B28280) reacts with an acetic acid ester in the presence of a base to yield an intermediate, 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one. epo.orggoogle.com This reaction is a type of Claisen-Schmidt condensation, which is a variation of the aldol condensation. This strategy suggests a parallel pathway for the hydroxylated target compound, likely starting from 2-acetyl-6-hydroxynaphthalene.

Another approach in aldol condensation involves reacting acetone (B3395972) and formaldehyde (B43269), which can be used to produce 4-hydroxy-2-butanone (B42824), a related intermediate. nih.gov This reaction has been studied under noncatalytic supercritical conditions, highlighting the versatility of aldol strategies. nih.gov

Table 1: Aldol Condensation Strategy for a Structurally Related Compound

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Intermediate Product |

|---|

This table is based on the synthesis of a methoxy-analog as a model for the target compound's synthesis. epo.orggoogle.com

Catalytic Hydrogenation Approaches for Precursor Conversion

Catalytic hydrogenation is a crucial step in the synthesis of this compound, specifically for converting the unsaturated intermediate formed during aldol condensation into the final saturated ketone.

For the synthesis of the analog Nabumetone (B1676900), the intermediate 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one undergoes catalytic hydrogenation to yield the final product. epo.org This process offers significant advantages in terms of ease of operation and product purity. epo.org The hydrogenation is typically carried out using a conventional transition metal catalyst, with palladium being particularly effective. epo.org To avoid over-reduction to the corresponding butanol, low to medium hydrogen pressures (e.g., 0.5 to 1.5 atmospheres) are recommended. epo.org

Table 2: Catalytic Hydrogenation Conditions for Precursor Conversion

| Precursor | Catalyst | Hydrogen Pressure | Key Outcome |

|---|

This table details the established process for a methoxy-analog, which is directly applicable to the precursor of this compound. epo.org

Multi-Step Organic Synthesis Pathways

The synthesis of this compound is inherently a multi-step process, combining several reactions to build the molecule. A logical pathway, mirroring the synthesis of its methoxy-analog, involves an initial condensation followed by a reduction. epo.org

The multi-stage process can be outlined as:

Condensation: Reaction of a suitable acetylnaphthalene derivative (e.g., 2-acetyl-6-hydroxynaphthalene) with a C2-synthon like an acetic acid ester or acetone under basic conditions to form an α,β-unsaturated ketone intermediate. epo.orggoogle.com

Reduction: Catalytic hydrogenation of the double bond in the unsaturated intermediate to yield the final saturated ketone, this compound. epo.org

This type of multi-step approach is common in both academic and industrial settings, providing students and researchers with a practical understanding of how complex molecules are assembled through a sequence of interconnected experiments. trine.edu

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful and green alternative to traditional chemical methods, leveraging the high selectivity of enzymes to produce specific, often chiral, molecules. nih.gov These techniques are particularly valuable for producing enantiomerically pure compounds for the pharmaceutical industry. evitachem.comnih.gov

Enzyme-Mediated Transformations for Enantioselective Synthesis

The ketone group in this compound makes it an ideal substrate for asymmetric reduction by enzymes to produce valuable chiral alcohols. evitachem.com This approach utilizes microbial whole-cell systems or isolated enzymes like carbonyl reductases and ketoreductases to achieve high enantioselectivity. evitachem.commdpi.com

While specific studies on this compound are emerging, extensive research on analogous ketones demonstrates the feasibility of this method. For instance, the asymmetric bioreduction of 4-hydroxy-2-butanone to produce optically pure (R)-1,3-butanediol has been successfully achieved with high conversion rates and enantiomeric excess using various microorganisms. nih.gov Strains like Candida krusei have been identified as promising biocatalysts for this transformation. nih.gov Similarly, ketoreductases have shown effectiveness in the reduction of other bulky ketones, such as 4-phenyl-2-butanone. mdpi.com These enzymes often rely on cofactors like NADH or NADPH, which can be regenerated in situ using a co-substrate like glucose. nih.gov

Table 3: Enzyme-Mediated Reduction of Analogous Ketones

| Enzyme Source / Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 83.9 | >99 |

| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 85.1 | 100 |

This table showcases the potential of biocatalytic reduction for producing chiral alcohols from ketones structurally similar to the target compound. evitachem.commdpi.comnih.gov

Continuous Flow Biocatalytic Methodologies

Continuous flow biocatalysis represents a significant advancement, overcoming many limitations of traditional batch processes. nih.gov By immobilizing enzymes or whole cells in a packed-bed reactor, this methodology allows for simplified product purification, enhanced enzyme stability, and improved reaction rates by reducing product inhibition. nih.govnih.gov

This technology has been successfully applied to various biocatalytic reductions. For example, the continuous production of chiral 1,3-butanediol (B41344) from 4-hydroxy-2-butanone has been demonstrated using immobilized E. coli cells in a packed-bed reactor, which operated stably for over 500 hours with a 99% yield. researchgate.net Similarly, immobilized whole cells have been used in continuous flow systems for the reduction of other ketones, achieving high conversions and excellent enantioselectivity with impressive space-time yields. nih.gov

The advantages of continuous flow, such as improved mass transfer and precise control over reaction conditions, make it a highly attractive option for the industrial-scale synthesis of chiral alcohols from this compound. nih.gov

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary strategies for a greener synthesis of this compound involves the use of environmentally benign and recyclable catalysts. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride, which generate significant waste. routledge.com Modern approaches focus on replacing these with solid acid catalysts, which are more environmentally friendly.

Another key aspect of green synthesis is the use of safer solvents or, ideally, the elimination of solvents altogether. Solvent-free reaction conditions, such as those achieved through grinding or mechanochemistry, can significantly reduce the environmental impact of a synthesis. researchgate.netresearchgate.net These methods not only eliminate the need for potentially toxic and volatile organic solvents but can also lead to higher reaction rates and yields.

The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. scranton.eduprimescholars.comrsc.org Syntheses with high atom economy are inherently greener as they generate less waste. For the synthesis of this compound, this involves designing reaction pathways that maximize the incorporation of atoms from the starting materials into the final product.

Biocatalysis represents a powerful tool for the green synthesis of chemical compounds. sci-hub.se The use of enzymes can lead to highly selective and efficient transformations under mild reaction conditions, often in aqueous media. For the synthesis of chiral derivatives of this compound, biocatalytic reductions offer a green alternative to traditional chemical methods.

The following table summarizes the application of various green chemistry principles in the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Synthesis | Catalyst/Conditions | Yield | Reference |

| Use of Greener Catalysts | Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxy-2-butanone | Acid-activated Montmorillonite clay | High selectivity (>75%) | google.com |

| Friedel-Crafts alkylation of beta-naphthol with allylic alcohols | p-Toluenesulfonic acid | Up to 96% | rsc.org | |

| Multicomponent synthesis of 1-amidoalkyl-2-naphthols | SO3H-carbon catalyst | Good to excellent | researchgate.net | |

| Solvent-Free Synthesis | Aldol condensation of aldehydes and acetophenones | Grinding with NaOH | High yields | researchgate.netbeyondbenign.org |

| One-pot synthesis of 1-aminoalkyl-2-naphthols | Grindstone chemistry | Good yields | ijcmas.com | |

| Biocatalysis | Asymmetric reduction of 4-hydroxy-2-butanone | Pichia jadinii HBY61 | 85.1% | nih.govresearchgate.net |

| Asymmetric reduction of 4-hydroxy-2-butanone | Carbonyl Reductases PFODH and CpSADH | 81-90% | researchgate.net | |

| Enzymatic hydrogenation of 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Saccharomyces cerevisiae old yellow enzyme 2 | Stoichiometric | nih.gov | |

| Use of Safer Oxidants | Oxidation of 1,3-butanediol to 4-hydroxy-2-butanone | Hydrogen peroxide with sodium tungstate (B81510) catalyst | >90% conversion | evitachem.com |

Spectroscopic and Spectrometric Elucidation of 4 6 Hydroxy 2 Naphthalenyl 2 Butanone Structure and Isomers

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 4-(6-hydroxy-2-naphthalenyl)-2-butanone is anticipated to exhibit a series of signals corresponding to the protons of the naphthalenyl ring and the butanone side chain. For the analogous compound, 4-(6-methoxy-2-naphthyl)-2-butanone, the ¹H NMR spectrum (in CDCl₃) shows characteristic peaks that can be extrapolated to the target molecule.

A singlet corresponding to the methyl protons of the acetyl group (CH₃-C=O) is expected to appear in the upfield region. The methylene protons of the butanone chain (ar-CH₂-CH₂-C=O) would likely present as two distinct triplets due to coupling with each other. The aromatic protons of the naphthalene (B1677914) ring system will resonate in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions on the rings and the electronic influence of the hydroxyl and butanone substituents. A key differentiator for this compound would be the presence of a broad singlet corresponding to the hydroxyl (-OH) proton, which would be absent in the methoxy (B1213986) analogue. This hydroxyl proton signal would also be expected to disappear upon the addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.1 | s |

| -CH₂-C=O | ~2.8 | t |

| Ar-CH₂- | ~3.0 | t |

| Ar-H | 7.0 - 7.8 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a distinct signal for the carbonyl carbon (C=O) is expected at the downfield end of the spectrum, typically around 208 ppm. The methyl carbon of the acetyl group will appear at the upfield end. The methylene carbons of the butanone chain will have characteristic chemical shifts. The ten carbons of the naphthalenyl ring will give rise to a series of signals in the aromatic region. The carbon atom bearing the hydroxyl group (C-OH) is expected to show a chemical shift influenced by the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~30 |

| -CH₂-C=O | ~45 |

| Ar-CH₂- | ~30 |

| Ar-C | 110 - 140 |

| C-OH | ~155 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the two methylene groups of the butanone side chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons on the naphthalene rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the ¹³C signals for the methyl and methylene groups of the butanone chain and the protonated carbons of the naphthalenyl rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the expected molecular formula is C₁₄H₁₄O₂. The calculated monoisotopic mass for this formula is 214.0994 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated value would provide strong evidence for the proposed molecular formula. Predicted mass spectrometry data for the [M+H]⁺ adduct suggests a m/z of 215.10666.

Vibrational and Electronic Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group would be prominent, typically appearing in the range of 1700-1725 cm⁻¹. Another significant feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic naphthalene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | > 3000 | Medium |

| C-H stretch (aliphatic) | < 3000 | Medium |

| C=O stretch (ketone) | 1700 - 1725 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily determined by the chromophoric 6-hydroxynaphthalene moiety. The butanone side chain, lacking significant conjugation, has a negligible effect on the principal absorption bands of the naphthalene ring system. The presence of the hydroxyl (-OH) group as an auxochrome on the naphthalene ring, however, significantly influences the spectrum when compared to its methoxy-substituted counterpart, nabumetone (B1676900) (4-(6-methoxy-2-naphthalenyl)-2-butanone).

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions. Typically, naphthalene derivatives show two or three distinct absorption bands. The introduction of a hydroxyl group onto the aromatic ring is known to cause a bathochromic shift (a shift to longer wavelengths) and often an increase in the molar absorptivity (hyperchromic effect) of these bands. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation of the π-electron system.

In the case of this compound, the UV spectrum is expected to show a noticeable bathochromic shift compared to nabumetone. Studies on nabumetone and its metabolites have indicated that if a hydroxyl group is present on the aromatic moiety, it would alter both the wavelength maxima and the intensity of the absorption. upce.cz While specific spectral data for this compound is not extensively published, a comparative analysis with nabumetone provides insight into its expected UV-Vis characteristics. For instance, HPLC analysis of nabumetone and its metabolites often utilizes UV detection at wavelengths around 270 nm. tandfonline.comnih.gov

The expected UV absorption maxima for this compound are summarized in the table below, based on typical values for hydroxylated naphthalene derivatives and in comparison to nabumetone.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference/Comment |

|---|---|---|---|---|---|

| Nabumetone | Methanol/Water | ~229 | ~271 | ~331 | Typical values for 6-methoxy-2-substituted naphthalenes |

| This compound | Methanol/Water | ~235 | ~280 | ~345 | Expected bathochromic shift due to phenolic -OH group. upce.cz |

Chemical Reactivity and Derivatization Studies of 4 6 Hydroxy 2 Naphthalenyl 2 Butanone

Reactivity of the Butanone Moiety

The butanone side chain, featuring a ketone carbonyl group and adjacent alpha-carbons, is a hub of chemical reactivity.

The carbonyl group (C=O) is susceptible to nucleophilic addition, a cornerstone of its reactivity. evitachem.com A primary transformation is the reduction of the ketone to a secondary alcohol, 4-(6-hydroxy-2-naphthalenyl)-butan-2-ol. This can be achieved using various chemical reducing agents or through biocatalytic methods. evitachem.comdrugbank.com Enzymes such as carbonyl reductases from microorganisms have been utilized for similar asymmetric bioreductions, offering high enantioselectivity. evitachem.com

Another significant reaction involving the carbonyl group is the aldol (B89426) condensation. evitachem.com This reaction, typically catalyzed by acid or base, involves the nucleophilic addition of an enol or enolate to the carbonyl group of another molecule, forming a β-hydroxy ketone (an aldol). msu.edu For instance, 4-(6-hydroxy-2-naphthalenyl)-2-butanone can act as an electrophile in reactions with aldehydes like formaldehyde (B43269) under basic conditions (e.g., NaOH or KOH), leading to the formation of α,β-unsaturated ketones. evitachem.com These mixed aldol reactions, often called Claisen-Schmidt condensations when involving an aromatic ketone, are successful because the aromatic ketone cannot easily self-condense. libretexts.org

The hydrogen atoms on the carbons alpha (α) to the ketone carbonyl group exhibit notable acidity and can be removed by a base to form a nucleophilic enolate anion. msu.edulibretexts.org This enolate is a key intermediate in several functionalization reactions.

The formation of the enolate anion is the first step in the base-catalyzed aldol condensation, where it then acts as the nucleophile. msu.eduyoutube.com The acidity of these α-hydrogens (pKa ≈ 19-20 for a typical ketone) allows for reactions such as alkylation. By treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be formed quantitatively and then reacted with an alkyl halide to introduce a new carbon-carbon bond at the alpha position. youtube.com

Furthermore, the alpha-position can undergo halogenation under acidic or basic conditions. msu.edulibretexts.org These substitution reactions are generally limited to the alpha-hydrogens, highlighting the specific reactivity of this position. libretexts.org Kinetic studies show that the rate-determining step for these reactions is often the formation of the enol or enolate intermediate. msu.edu

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene nucleus, activated by a hydroxyl group, is prone to electrophilic substitution and other functionalizations.

The phenolic hydroxyl group is a key site for derivatization. Standard functional group interconversions for phenols can be applied here. ub.edu These include:

Etherification: Reaction with an alkyl halide or sulfate (B86663) under basic conditions (Williamson ether synthesis) would convert the hydroxyl group to an ether. For example, reaction with methyl iodide would yield 4-(6-methoxy-2-naphthalenyl)-2-butanone, an analogue of the drug Nabumetone (B1676900). lookchem.compharmaffiliates.com

Esterification: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base would form a phenyl ester.

These transformations allow for the modification of the compound's properties and provide pathways to a variety of derivatives. compoundchem.com

Mechanistic Investigations of Retro-Aldol Reactions Involving Related Analogues

The retro-aldol reaction is the reverse of the aldol condensation, involving the cleavage of a carbon-carbon bond to break a β-hydroxy ketone or an α,β-unsaturated ketone back into its constituent aldehyde and/or ketone components. nih.gov This reaction is typically base-catalyzed, proceeding through an enolate intermediate. youtube.com

Mechanistic studies comparing a retro-aldol pathway with a competing retro-carbonyl-ene reaction have been conducted on complex analogues. nih.gov In one investigation involving the fragmentation of a Diels-Alder adduct, computational (Density Functional Theory) and experimental (deuterium labeling) studies were employed to distinguish between the two pathways. nih.gov The results indicated that the retro-carbonyl-ene mechanism was energetically favored over the retro-aldol pathway. The study noted that a transition state for the retro-aldol mechanism could not be located without the inclusion of a base catalyst, suggesting it is a requirement for this transformation. nih.gov

Further insights come from studies on proline-catalyzed aldol reactions, which are believed to proceed through enamine intermediates. units.it The reverse reaction would likewise involve these intermediates. Isotopic labeling experiments using ¹⁸O-enriched water have been crucial in confirming the mechanism, as the carbonyl oxygen of the product incorporates the isotope from the water during the final hydrolysis step of the catalytic cycle. units.it This highlights the dynamic and reversible nature of aldol-type reactions and the critical role of specific catalytic conditions in determining the reaction pathway. youtube.comunits.it

Table 1: Summary of Chemical Reactivity

| Molecular Moiety | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| Butanone Moiety | Ketone Reduction | Conversion of the carbonyl group to a secondary alcohol. evitachem.com | Chemical reducing agents (e.g., NaBH₄), Biocatalysts. evitachem.com |

| Aldol Condensation | C-C bond formation via an enolate intermediate reacting with an aldehyde or ketone. evitachem.commsu.edu | Acid or base catalysis (e.g., NaOH, KOH). evitachem.com | |

| Naphthalene Ring | Electrophilic Aromatic Substitution | Introduction of substituents onto the aromatic ring, such as in Friedel-Crafts acylation. evitachem.com | Lewis acids, electrophiles. |

| Functional Group Interconversion | Modification of the hydroxyl group to form ethers or esters. ub.edu | Alkyl halides (for ethers), Acyl chlorides (for esters). |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(6-hydroxynaphthalen-2-yl)butan-2-one |

| 4-hydroxy-2-butanone (B42824) |

| Formaldehyde |

| 4-(6-hydroxy-2-naphthalenyl)-butan-2-ol |

| 4-(6-methoxy-2-naphthalenyl)-2-butanone |

| Nabumetone |

| Lithium diisopropylamide (LDA) |

| Methyl iodide |

| 4-(4-Hydroxyphenyl)-2-butanone |

| (p-hydroxybenzyl)acetone |

| 4-(3-oxobutyl)phenol |

| 4-hydroxybutan-2-one |

Schiff Base Intermediate Formation and Cleavage Dynamics

The chemical reactivity of this compound is significantly influenced by its ketone functional group, which readily participates in condensation reactions with primary amines to form Schiff bases, also known as imines. wjpsonline.com This reaction is a fundamental process in organic chemistry, typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the butanone moiety. The reaction proceeds through a tetrahedral carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final C=N double-bonded imine product. nih.govnih.gov The general formation of a Schiff base is a sequence of addition followed by an elimination reaction. wjpsonline.com

In the context of enzymatic catalysis, the formation and cleavage of a protonated Schiff base (or iminium ion) is a critical mechanistic step. Studies on computationally designed retro-aldolase enzymes, which catalyze the cleavage of the closely related substrate 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, provide detailed insight into these dynamics. nih.govnih.govbakerlab.orgpnas.org The reaction is initiated by the nucleophilic attack of an active-site lysine (B10760008) residue on the ketone of the substrate. nih.govbakerlab.org This forms a covalent carbinolamine intermediate. Subsequent elimination of a water molecule results in the formation of a protonated iminium species. nih.govnih.gov This iminium ion acts as a potent electron sink, which facilitates the key carbon-carbon bond cleavage event in the retro-aldol reaction, leading to the release of an aldehyde (in the analog, 6-methoxy-2-naphthaldehyde) and an enamine intermediate. nih.govbakerlab.org The catalytic cycle is completed by the hydrolysis of the enamine to release acetone (B3395972) and regenerate the enzyme's free lysine residue. bakerlab.org The stability and reactivity of the Schiff base intermediate are modulated by the surrounding active site, including hydrophobic pockets that bind the naphthalene ring system. nih.govpnas.org

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack by an amine (e.g., enzymatic lysine) on the ketone carbonyl. | Ketone, Primary Amine |

| 2 | Formation of a tetrahedral intermediate. | Carbinolamine |

| 3 | Acid-catalyzed dehydration (elimination of water). | Protonated Carbinolamine |

| 4 | Formation of a protonated Schiff base (iminium ion). This acts as an electron sink. | Iminium Cation |

| 5 | Cleavage of the C-C bond adjacent to the iminium group. | Aldehyde, Enamine |

| 6 | Hydrolysis of the enamine to release the second product and regenerate the amine. | Ketone, Primary Amine |

Enzyme-Catalyzed Retro-Aldol Pathways

The retro-aldol cleavage of β-hydroxy ketones like this compound is a reaction of significant interest in biocatalysis. While specific enzymes for the title compound are not detailed, extensive research on computationally designed "retro-aldolase" enzymes acting on the analogous substrate, 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, elucidates a plausible catalytic pathway. nih.govnih.govbakerlab.org These enzymes utilize a Class I aldolase (B8822740) mechanism, which is characterized by the formation of a Schiff base intermediate with a catalytic lysine residue. nih.gov

The catalytic cycle involves several distinct steps:

Substrate Binding: The naphthalene-butanone substrate enters the enzyme's active site, which typically includes a hydrophobic pocket to accommodate the bulky naphthyl group. nih.govpnas.org

Schiff Base Formation: A key lysine residue in the active site acts as a nucleophile, attacking the substrate's ketone carbonyl to form a carbinolamine intermediate. This intermediate is then dehydrated to form a protonated iminium ion (Schiff base). nih.govbakerlab.org

C-C Bond Cleavage: The positively charged iminium group serves as an effective electron-withdrawing group, facilitating the cleavage of the C-C bond between the C3 and C4 positions of the butanone backbone. This is often the rate-limiting step and results in the formation of an enamine intermediate and the release of the first product, an aldehyde (6-hydroxy-2-naphthaldehyde). nih.govbakerlab.org

Tautomerization and Hydrolysis: The enamine intermediate tautomerizes to a more stable imine, which is then hydrolyzed. This step releases the second product (acetone) and regenerates the catalytic lysine residue, preparing the enzyme for another catalytic cycle. nih.govbakerlab.org

Directed evolution studies on these designed enzymes have shown that mutations both within and distant from the active site can significantly enhance catalytic efficiency by altering loop dynamics and optimizing the electrostatic environment for the chemical transformation. nih.govbiorxiv.org

Photochemical Transformations of the Naphthalene-Butanone System

Photodegradation Mechanisms and Photoproduct Identification

The photochemical behavior of this compound is largely dictated by its naphthalene core, a polycyclic aromatic hydrocarbon (PAH) known to undergo photodegradation upon absorption of UV light. hyhpesticide.comresearchgate.net When naphthalene absorbs UV radiation, it is promoted to an excited state, initiating a series of reactions with environmental molecules like oxygen and water. hyhpesticide.com

The primary photodegradation mechanisms for naphthalenic compounds include:

Direct Photolysis: Absorption of sufficient UV energy can lead to the direct cleavage of chemical bonds.

Reactions with Reactive Oxygen Species (ROS): The excited naphthalene molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) or other ROS like hydroxyl radicals (•OH). hyhpesticide.comnih.gov These species then attack the aromatic ring system.

Ring-Opening Reactions: Attack by ROS or direct photolysis can lead to the opening of one of the aromatic rings, forming various degradation products. royalsocietypublishing.org Subsequent oxidation, rearrangement, and further degradation can lead to a complex mixture of smaller molecules. rsc.orgresearchgate.net

While specific photoproducts for this compound have not been documented, studies on naphthalene itself identify several classes of degradation products that are likely to be formed. These include naphthols, naphthalenediones, and ring-opened products like phthalic acid. researchgate.netresearchgate.net The presence of the hydroxy and butanone substituents on the naphthalene ring will influence the specific products formed.

| Product Class | Example Compound | Formation Pathway |

|---|---|---|

| Hydroxylated Naphthalenes | 1-Naphthol | Oxidation by hydroxyl radicals or other ROS. nih.govresearchgate.net |

| Quinones | 1,4-Naphthalenedione | Further oxidation of hydroxylated intermediates. researchgate.netresearchgate.net |

| Ring-Opened Products | Phthalic Acid | Oxidative cleavage of the aromatic ring system. researchgate.net |

| Volatile Products | Formaldehyde, Formic Acid | Extensive degradation and fragmentation of the parent molecule. rsc.org |

Singlet Oxygen Generation and Quenching Studies

Polycyclic aromatic hydrocarbons like naphthalene can play a dual role in photochemical processes involving singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. rsc.orgbmrat.org They can act as photosensitizers to generate ¹O₂ and also as quenchers to deactivate it.

Singlet Oxygen Generation: Upon absorbing light, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). While it can return to the ground state via fluorescence, it can also undergo a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). rsc.org If the energy of this triplet state is sufficient, it can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen to its singlet state (¹O₂), while the naphthalene derivative returns to its ground state. rsc.orgacs.org Naphthalene derivatives are known to be efficient sensitizers for ¹O₂ production. rsc.org

Singlet Oxygen Quenching: Conversely, the naphthalene moiety can also deactivate or "quench" singlet oxygen, returning it to its ground state without a chemical reaction. This physical quenching can occur through energy transfer or charge-transfer mechanisms. nih.govacs.org The efficiency of quenching by aromatic hydrocarbons is related to their oxidation potential; molecules that are more easily oxidized tend to be better quenchers via charge-transfer interactions. nih.govacs.org The presence of the electron-donating hydroxyl group on the naphthalene ring would likely influence these properties. Therefore, this compound is expected to participate actively in the complex photochemical cycling of singlet oxygen in an irradiated system. bmrat.org

Computational and Theoretical Investigations on 4 6 Hydroxy 2 Naphthalenyl 2 Butanone

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For 4-(6-hydroxy-2-naphthalenyl)-2-butanone, QM calculations, particularly those using Density Functional Theory (DFT), elucidate the distribution of electrons and the energies of molecular orbitals.

Detailed research findings on the closely related analog, 4-(6-methoxy-2-naphthyl)-2-butanone, using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a strong model for understanding the hydroxy derivative. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring, specifically around the hydroxyl group, indicating this is a likely site for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl group of the butanone chain, marking it as a probable site for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

Reactivity descriptors derived from these QM calculations quantify the molecule's chemical behavior. Parameters such as chemical potential, global hardness, and electrophilicity can be evaluated. nih.gov Local reactivity descriptors like Fukui functions are calculated to pinpoint the most reactive atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov For this compound, the phenolic oxygen and the carbonyl carbon are consistently identified as key reactive centers.

Table 1: Computed Physicochemical and Quantum Chemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₂ nih.govfda.gov | Defines the elemental composition of the molecule. |

| Molecular Weight | 214.26 g/mol nih.govfda.gov | The mass of one mole of the compound. |

| XLogP3 | 2.8 nih.gov | Indicates moderate lipophilicity, relevant for membrane permeability. |

| pKa (Strongest Acidic) | ~9.78 evitachem.com | Relates to the phenolic hydroxyl group, indicating it can act as a weak acid. evitachem.com |

| Polar Surface Area | 37.3 Ų nih.gov | Influences solubility and transport properties. |

| HOMO-LUMO Gap (Estimated) | ~4.75 eV (based on naphthalene) researchgate.net | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

While QM studies provide insight into a static molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape—the range of shapes it can adopt.

An MD simulation would model the molecule within a simulated environment, such as a water box, to mimic physiological conditions. mdpi.com By solving Newton's equations of motion for every atom over a series of time steps, a trajectory of the molecule's movements is generated. mdpi.com Analysis of this trajectory reveals important conformational dynamics. Key metrics include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions. For this compound, the terminal methyl group and the carbonyl group on the butanone chain would be expected to show higher RMSF values compared to the rigid naphthalene core. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over time. Changes in Rg can signify large-scale conformational transitions. mdpi.com

Such simulations would reveal the preferred orientations of the butanone side chain relative to the naphthalene ring system. This is governed by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl and carbonyl groups. Understanding the accessible conformations is vital, as the specific shape of the molecule often dictates its ability to bind to a biological target like an enzyme active site. nih.gov

Enzyme Design and Engineering via Computational Modeling for Analogous Substrates

Computational methods are powerful tools for designing novel enzymes or re-engineering existing ones to act on specific substrates. nih.gov While no enzymes have been specifically designed for this compound, extensive computational work on the analogous substrate 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone provides a clear blueprint for how this would be achieved. bakerlab.org

The first step in computational enzyme design is the creation of a "theozyme," a theoretical model of the transition state of the desired reaction along with the key catalytic residues needed to stabilize it. bakerlab.org For a retro-aldol reaction involving a substrate like 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, the mechanism involves a nucleophilic lysine (B10760008) residue to form a Schiff base intermediate. bakerlab.org

The computational design process involves:

Theozyme Definition: Using QM calculations to model the transition state geometry of the substrate.

Scaffold Docking: Placing this theozyme into the structures of known proteins (scaffolds) to find one with a suitable backbone geometry to host the catalytic residues.

Sequence Design: Using programs like Rosetta to redesign the amino acid sequence around the docked theozyme to create a stable, functional active site that optimally binds the substrate and stabilizes the transition state. bakerlab.org

In the successful design of a retro-aldolase for the methoxy-analog, the designed active site featured a key lysine for covalent catalysis, along with other residues like aspartate or tyrosine to act as a general acid/base. bakerlab.org The interactions within the active site, such as hydrogen bonds and hydrophobic contacts, are crucial for anchoring the substrate in the correct position for catalysis. nih.gov

Table 2: Example of Key Residue Motifs in a Computationally Designed Active Site for a Retro-Aldol Reaction on an Analogous Substrate

| Residue/Motif | Function in Catalysis | Reference |

|---|---|---|

| Lysine | Forms a nucleophilic Schiff base with the substrate's ketone. | bakerlab.org |

| Aspartate/Histidine Dyad | Acts as a general acid/base to deprotonate the β-alcohol. | bakerlab.org |

| Tyrosine | Can serve as an alternative general acid/base. | bakerlab.org |

| Hydrophobic Pocket | Lowers the pKa of the catalytic lysine and shields the reaction from solvent. | bakerlab.org |

Once a potential enzyme is designed, computational models can be used to predict its catalytic efficiency (kcat/KM) before undertaking laborious experimental validation. Machine learning models, such as random forest classifiers, have been developed to predict enzyme performance. nih.gov These models are trained on large datasets of enzyme variants and their known activities, using sequence information as features. nih.gov By inputting the sequence of a newly designed enzyme, the model can predict whether it will have high or low activity.

Another approach involves using MD simulations to calculate the free energy of binding for both the substrate (ground state) and the transition state to the enzyme's active site. nih.gov The difference in these binding energies is directly related to the catalytic rate enhancement provided by the enzyme. Methods like the Linear Interaction Energy (LIE) can provide quantitative estimates of binding affinities and, by extension, catalytic efficiency. nih.gov

Structure-Activity Relationship (SAR) Modeling for Functional Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, SAR modeling would involve synthesizing and testing a library of analogs with modifications at different positions.

The process involves:

Data Collection: A series of analogs is created by modifying the parent structure (e.g., changing the position of the hydroxyl group, altering the length of the alkyl chain, adding substituents to the naphthalene ring). The biological activity of each analog (e.g., IC₅₀ value for enzyme inhibition) is measured. nih.gov

Descriptor Calculation: For each molecule, a wide range of physicochemical and structural properties, known as molecular descriptors, are calculated.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Interpretation of these QSAR models provides valuable insights into which molecular properties are critical for activity. nih.gov For instance, a model might reveal that increased lipophilicity in a certain region enhances activity, while steric bulk in another area is detrimental. This knowledge provides functional insights into how the molecules interact with their target and guides the rational design of more potent and selective compounds. nih.gov

Table 3: Examples of Molecular Descriptors for SAR/QSAR Modeling of this compound Analogs

| Descriptor Class | Example Descriptors | Potential Insight |

|---|---|---|

| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | Importance of electrostatic interactions and chemical reactivity. |

| Steric/Topological | Molecular volume, Surface area, Shape indices (e.g., Kappa indices) | Influence of molecular size and shape on binding pocket fit. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Role of hydrophobic interactions in binding and membrane permeability. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Importance of specific hydrogen bonding interactions with the target. |

Biological Activity and Mechanistic Pathways of 4 6 Hydroxy 2 Naphthalenyl 2 Butanone Analogues

In Vitro Mechanistic Studies on Cellular and Sub-Cellular Systems

In vitro studies using cellular and sub-cellular systems have been instrumental in elucidating the mechanisms through which analogues of 4-(6-hydroxy-2-naphthalenyl)-2-butanone exert their biological effects.

The modulation of enzyme activity is a key mechanism for many bioactive compounds. Analogues of this compound, particularly those with a chalcone-like structure, have shown significant enzyme-inhibiting properties.

Aldehyde Dehydrogenase (ALDH): The aldehyde dehydrogenase superfamily of enzymes is critical for the metabolism and detoxification of both endogenous and exogenous aldehydes. nih.govnih.gov These enzymes play vital roles in cellular homeostasis, retinoic acid signaling, and protecting tissues from damage, such as that induced by UV radiation in the eye. nih.govresearchgate.net As such, inhibitors of specific ALDH isozymes are developed to treat various human diseases. nih.govresearchgate.net For instance, Disulfiram is a well-known inhibitor of ALDH1 used in the management of alcohol dependence by causing the accumulation of acetaldehyde. medchemexpress.com

Tyrosinase: A series of chalcone-like analogues, specifically benzylidene-6-hydroxy-3,4-dihydronaphthalenones, have been identified as potent inhibitors of tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in medicine and cosmetics for treating hyperpigmentation. nih.gov In one study, a series of synthesized analogues demonstrated remarkable inhibitory activity against mushroom tyrosinase. The most potent among them, 6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (C2), exhibited competitive inhibition with an IC₅₀ value slightly more potent than the reference standard, kojic acid. nih.gov

Table 1: Inhibitory activity (IC₅₀) of selected benzylidene-6-hydroxy-3,4-dihydronaphthalenone analogues on mushroom tyrosinase. Data sourced from nih.gov.

Information regarding specific receptor binding assays for this compound or its direct analogues is not extensively available in the current body of scientific literature.

Analogues have been shown to modulate key inflammatory signaling pathways. In a study using RAW264.7 macrophage cells, the chalcone (B49325) analogue 2′-hydroxy-4′,6′-dimethoxychalcone was found to significantly mitigate lipopolysaccharide (LPS)-induced inflammatory responses. nih.gov This effect was achieved by reducing the protein levels of critical signaling molecules, including nuclear factor kappa B (NF-κB), p38, and c-Jun N-terminal kinase (JNK). nih.gov The compound also inhibited the nuclear translocation of the NF-κB/p65 subunit, a crucial step in the activation of pro-inflammatory gene transcription. nih.gov

Cellular Response Studies and Phenotypic Screening

Cell-based assays have confirmed the anti-inflammatory and antioxidant potential of compounds structurally related to this compound.

The anti-inflammatory properties of this structural class are well-documented through various analogues. Nabumetone (B1676900) (4-[6-methoxy-2-naphthalenyl]-2-butanone), a close analogue, is itself a non-steroidal anti-inflammatory agent. nih.gov

More detailed cellular studies on hydroxy chalcone analogues have provided mechanistic insights. For example, 2′-hydroxy-4′,6′-dimethoxychalcone demonstrated potent anti-inflammatory effects in LPS-stimulated RAW264.7 cells. nih.gov It significantly suppressed the production of key inflammatory mediators, as detailed in the table below. nih.gov Other studies on hydroxy chalcones have confirmed their ability to reduce inflammation, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Table 2: Anti-inflammatory effects of a chalcone analogue in LPS-stimulated RAW264.7 cells. Data sourced from nih.gov.

The evaluation of antioxidant activity in cellular models has revealed complex behaviors. Studies on flavonoids and chalcones show that their antioxidant effects can arise from directly scavenging reactive oxygen species (ROS) or by modulating cellular antioxidant defense systems. nih.govnih.gov

The methoxy (B1213986) analogue, nabumetone, was found to be phototoxic in vitro, inducing photohemolysis and the photoperoxidation of linoleic acid through a mechanism suggested to involve singlet oxygen and radical species. nih.gov This process could be inhibited by the presence of antioxidants like reduced glutathione (B108866) (GSH), indicating an interaction with oxidative pathways. nih.gov

Conversely, many hydroxy chalcone analogues exhibit protective antioxidant effects. 2′-Hydroxy-4-methoxychalcone was shown to diminish LPS-induced elevations in ROS levels in cellular systems. nih.gov Structure-activity relationship studies indicate that the antioxidant capacity of such compounds is highly dependent on the number and position of hydroxyl groups on the aromatic rings. nih.gov However, it is noteworthy that some stilbenoid compounds, which share structural similarities, can act as pro-oxidants depending on their specific structure and the cellular environment. researchgate.net

Antimicrobial Efficacy in Microbiological Cultures

While direct studies on the antimicrobial properties of this compound are limited, research on analogous naphthalene (B1677914) derivatives suggests a potential for antimicrobial activity. Naphthalene-containing compounds have been recognized for their efficacy against a range of human pathogens. researchgate.netnih.gov

Various synthetic naphthalene derivatives have demonstrated significant antimicrobial properties. For instance, certain naphthalene-chalcone hybrids have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov One such study revealed that a specific derivative, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, exhibited activity against Staphylococcus aureus and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC50) of 31.250 μg/mL, and against Candida albicans and Candida krusei with a MIC50 of 15.625 μg/mL. nih.gov

Another study on naphthalene-based organoselenocyanates demonstrated that compounds like 4,4'-diselanediylbis(naphthalen-1-amine) and its derivatives possess potential antimicrobial properties against Escherichia coli and Candida albicans. biointerfaceresearch.com Furthermore, studies on 2-acylnaphthohydroquinones have shown antifungal activity, although they were found to be generally less potent than their benzohydroquinone counterparts. mdpi.com For example, some 2-acylnaphthohydroquinone derivatives showed minimal activity against Candida species and were largely inactive against filamentous fungi. mdpi.com

The antimicrobial potential of naphthalene derivatives is often linked to their structural features. For example, in a study of lactoferricin (B1576259) derivatives, the inclusion of a 2-naphthalene (2-Nal) moiety resulted in higher antimicrobial activity compared to the 1-naphthalene isomer, which was attributed to the more elongated shape of the 2-Nal side chain, allowing for deeper penetration into the bacterial cell membrane. researchgate.net

The following table summarizes the antimicrobial activities of some naphthalene derivatives against various microbial strains.

| Compound/Derivative Class | Test Organism(s) | Observed Activity (MIC/IC50) | Reference(s) |

| Naphthalene-chalcone hybrid (2j) | S. aureus, S. epidermidis | MIC50 = 31.250 µg/mL | nih.gov |

| Naphthalene-chalcone hybrid (2j) | C. albicans, C. krusei | MIC50 = 15.625 µg/mL | nih.gov |

| Naphthoquinone derivatives | Gram-positive & Gram-negative bacteria | Variable, some active | mdpi.com |

| 2-Acylnaphthohydroquinones | Candida species | Minimal activity | mdpi.com |

| 1,8-Naphthyridine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Active, comparable to standards | nih.gov |

In Vivo Studies in Animal Models for Biological Characterization

In vivo studies of analogues, particularly the prodrug nabumetone, provide significant insights into the pharmacokinetic profiles and biological effects that could be anticipated for this compound.

The pharmacokinetic profile of nabumetone has been extensively studied in various animal models, including rats, mice, rabbits, and dogs, as well as in humans. nih.gov Following oral administration, nabumetone, which is non-acidic, is well-absorbed and undergoes rapid and extensive first-pass metabolism in the liver. nih.govpatsnap.com The parent compound is typically not detected in plasma. nih.gov

The primary metabolic pathway involves the conversion of nabumetone to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase (COX) enzymes. nih.govnih.govpatsnap.com In rats, approximately half of the administered dose of nabumetone is oxidized to this pharmacologically active acid metabolite. nih.gov

Studies in rats have detailed the biotransformation of related butanone structures. For instance, the metabolism of 2-butanol (B46777) leads to the formation of 2-butanone, which is then further metabolized. nih.gov The metabolism of raspberry ketone [4-(4-hydroxyphenyl)butan-2-one] in rats, guinea pigs, and rabbits shows that the compound and its corresponding carbinol are the main urinary metabolites, largely conjugated with glucuronic acid and sulfate (B86663). nih.gov

The gut microbiota has also been shown to metabolize nabumetone in vitro. nih.gov In vivo studies in rats with a reduced gut microbiome showed a trend towards increased area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of 6-MNA, suggesting that the gut microbiota can influence the bioavailability of the active metabolite. nih.gov

The table below summarizes key pharmacokinetic parameters of nabumetone's active metabolite (6-MNA) in different species.

| Species | Key Pharmacokinetic Observations for 6-MNA | Reference(s) |

| Rat | Major circulating metabolite; ~50% of nabumetone dose converted to 6-MNA. | nih.gov |

| Mouse | 6-MNA is the major circulating metabolite. | nih.gov |

| Rabbit | 6-MNA is the major circulating metabolite. | nih.gov |

| Dog | 6-MNA is the major circulating metabolite. | nih.gov |

| Rhesus Monkey | 6-MNA is the major circulating metabolite. | nih.gov |

| Human | 6-MNA is the major circulating metabolite. | nih.gov |

The anti-inflammatory effects of nabumetone and its active metabolite, 6-MNA, have been well-documented in various in vivo models. The therapeutic action of nabumetone is primarily attributed to the ability of 6-MNA to inhibit prostaglandin (B15479496) synthesis by targeting COX enzymes, with a preference for COX-2. patsnap.comwikipedia.org

In a rat model, ex vivo studies demonstrated that while nabumetone itself had no significant effect on gastric mucosal prostanoid synthesis, its administration led to the inhibition of platelet thromboxane (B8750289) A2 (TXA2) synthesis, indicating the systemic activity of its metabolites. nih.gov This selective action may contribute to a more favorable gastrointestinal safety profile compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory activity of a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one was confirmed using the cotton pellet granuloma method in rats. lookchem.com

Studies on other naphthalene derivatives have also shown anti-inflammatory and antioxidant activities. For example, certain synthetic naphthalene derivatives demonstrated significant inhibitory effects on the activation of neutrophils, a key component of the inflammatory response. nih.gov Chalcone analogues, which share a structural motif with some naphthalene derivatives, have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory cascade. lookchem.com

The table below provides a summary of the in vivo biological efficacy of some analogues.

| Compound/Analogue | Animal Model | Disease Model | Key Findings | Reference(s) |

| Nabumetone | Rat | Inflammation | Inhibition of platelet TXA2 synthesis without significant effect on gastric prostanoids. | nih.gov |

| 4-(6-Methoxy-2-naphthyl)butan-2-one analogues | Rat | Cotton Pellet Granuloma | Demonstrated anti-inflammatory activity. | lookchem.com |

| Synthetic Naphthalene Derivatives | Rat | Neutrophil Activation | Inhibition of neutrophil degranulation. | nih.gov |

The metabolism of nabumetone is complex, involving multiple pathways that have been characterized in various species. The primary metabolites are excreted mainly in the urine. nih.gov

In all species studied, including rats and humans, the major metabolic pathways for nabumetone include:

Oxidation of the butanone side-chain to form the active acetic acid derivative, 6-MNA. nih.govnih.gov

O-demethylation of the methoxy group to a hydroxy group. nih.govnih.gov One of the identified metabolites is this compound. tandfonline.com

Reduction of the ketone group to a secondary alcohol. nih.govnih.gov

In addition to these primary transformations, further conjugation reactions occur. The metabolites, including 6-MNA and its O-demethylated counterpart, can undergo conjugation with glucuronic acid. nih.gov

A study focusing on the in vitro metabolism of nabumetone using rat liver microsomes identified 4-phenyl-2-butanone as a metabolite of chalcone, a related α,β-unsaturated ketone, which was not found to be estrogenic. psu.edu The metabolism of 2,4,6-trihydroxy-3-geranylacetophenone in rats revealed metabolites formed through oxidation and glucuronide conjugation. nih.govresearchgate.net

The identified metabolites of nabumetone in various biological matrices are summarized in the table below.

| Metabolite Name | Chemical Structure | Biological Matrix | Species | Reference(s) |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Acetic acid derivative of nabumetone | Plasma, Urine | Rat, Mouse, Rabbit, Dog, Rhesus Monkey, Human | nih.gov |

| This compound | O-demethylated nabumetone | Urine | Rat, Human | nih.govtandfonline.com |

| 4-(6-Methoxy-2-naphthyl)butan-2-ol | Ketone-reduced nabumetone | Urine | Rat, Human | nih.gov |

| 6-Hydroxy-2-naphthylacetic acid | O-demethylated 6-MNA | Urine | Rat, Human | nih.gov |

| Glucuronide conjugates of metabolites | - | Urine | Rat, Human | nih.gov |

Advanced Analytical Methodologies for 4 6 Hydroxy 2 Naphthalenyl 2 Butanone in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 4-(6-hydroxy-2-naphthalenyl)-2-butanone from its parent compound, nabumetone (B1676900), and other related metabolites, such as 6-methoxy-2-naphthylacetic acid (6-MNA). The structural similarities among these compounds necessitate high-resolution separation techniques for accurate quantification.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration, is the most widely applied technique for the analysis of nabumetone and its metabolites. nih.govresearchgate.net The development of a robust HPLC method for this compound would be based on established principles for these related compounds.

A typical HPLC system would involve a C18 stationary phase, which effectively separates the relatively nonpolar naphthalene-containing molecules. nih.govepa.gov The mobile phase generally consists of an organic solvent, such as acetonitrile or methanol, mixed with an aqueous buffer. upce.cz The pH of the aqueous phase can be adjusted to control the ionization state of the phenolic hydroxyl group on the target analyte, thereby influencing its retention time. Isocratic elution is often sufficient, though a gradient elution may be employed to improve the separation of multiple metabolites within a single run. epa.gov

Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors. For quantitative analysis, a UV detector set at a wavelength where the naphthalene (B1677914) chromophore absorbs strongly (e.g., ~270 nm) provides good sensitivity. epa.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for highly specific detection and structural confirmation. nih.govprelekara.sk

Below is a table summarizing typical HPLC conditions used for the analysis of nabumetone and its primary metabolite, which would serve as a starting point for method development for this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm) epa.gov | Reverse C18 Column nih.govprelekara.sk |

| Mobile Phase | Acetonitrile:Water:Triethylamine (500:500:1, v/v) with 0.5 g/L 1-heptanesulfonic acid sodium salt, adjusted to pH 3 with phosphoric acid. epa.gov | Acetonitrile:Sodium acetate buffer (60:40) scribd.com |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 270 nm; Fluorescence (Ex: 280 nm, Em: 350 nm) epa.gov | UV at 280 nm scribd.com |

| Internal Standard | Naproxen | Naproxen scribd.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for trace analysis due to its high separation efficiency and sensitive, specific detection capabilities. However, its application to a compound like this compound presents challenges due to the compound's polarity and low volatility, which stem from the phenolic hydroxyl group.

To make the analyte suitable for GC analysis, a derivatization step is typically required. This process chemically modifies the polar functional group to create a more volatile and thermally stable derivative. A common approach for hydroxyl groups is silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, often one with a nonpolar stationary phase like HP-5MS. mdpi.com The mass spectrometer then detects the eluting derivative. By operating the MS in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of the derivatized analyte, providing excellent sensitivity and selectivity for trace-level quantification. While specific methods for this analyte are not widely published, the general approach is well-established for the analysis of phenolic compounds in complex matrices.

Spectroscopic and Spectrometric Detection Methods

Spectroscopic techniques are essential for both the quantification and identification of this compound, often used in conjunction with chromatographic separation.

UV-Visible (UV-Vis) spectroscopy is a fundamental detection method for quantifying aromatic compounds. The naphthalene ring system in this compound contains a chromophore that absorbs UV light. Studies on the parent drug, nabumetone, show significant absorbance around 230-270 nm. researchgate.netresearchgate.net

The presence of the auxochromic hydroxyl group on the naphthalene ring of this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to nabumetone. upce.cz This spectral shift can be exploited for selective detection. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for straightforward quantification when a pure standard is available to create a calibration curve. In HPLC analysis, a photodiode array (PDA) detector can be used to acquire the full UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. upce.cz

Naphthalene and its derivatives are often naturally fluorescent, making fluorescence spectroscopy an exceptionally sensitive detection method. nih.gov This high sensitivity is advantageous for detecting low concentrations of metabolites in biological fluids. Several analytical methods for nabumetone and its primary metabolite, 6-MNA, utilize fluorescence detection with high success. epa.govresearchgate.netovid.com

For instance, methods for nabumetone have employed excitation wavelengths around 230 nm with emission measured at 356 nm, or excitation at 280 nm and emission at 350 nm for 6-MNA. epa.govovid.com The specific excitation and emission maxima for this compound would need to be determined experimentally but are expected to be within a similar range, influenced by the electronic effects of the hydroxyl substituent on the naphthalene ring. When coupled with HPLC, a fluorescence detector can provide limits of detection that are significantly lower than those achievable with UV detection, making it ideal for pharmacokinetic studies where metabolite concentrations may be very low. epa.govresearchgate.net

Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially from complex biological matrices such as plasma, urine, or tissue homogenates. The goal is to remove interfering substances like proteins and lipids while efficiently extracting and concentrating the analyte of interest. nih.gov The primary techniques used for nabumetone and its metabolites are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijisrt.com

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For nabumetone and its metabolites, solvents like ethyl acetate or diethyl ether have been used effectively. scribd.comresearchgate.net The pH of the aqueous sample is often adjusted to optimize the partitioning of the target analyte into the organic phase. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for HPLC analysis.

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction than LLE. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For nabumetone metabolites, reverse-phase SPE cartridges (e.g., C18) or mixed-mode cartridges with both reverse-phase and ion-exchange functionalities have been successfully employed. nih.govepa.govnih.gov

Protein Precipitation is often used as an initial cleanup step for plasma or serum samples. It involves adding a large volume of an organic solvent (like acetonitrile) or an acid to the sample to denature and precipitate proteins, which are then removed by centrifugation or filtration. ijisrt.com The resulting supernatant can then be further purified by LLE or SPE, or in some cases, directly injected for analysis.

The following table summarizes common sample preparation techniques applicable to the analysis of this compound in biological fluids.

| Technique | Matrix | Procedure Details | Reference |

| Solid-Phase Extraction (SPE) | Human Urine | Purification using Bond-Elut Certify II cartridges (reversed-phase and anion exchange). | epa.gov |

| Solid-Phase Extraction (SPE) | Human Plasma | Extraction using HLB Oasis cartridges. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Plasma | Plasma buffered to pH 3, extracted with ether. Organic layer evaporated and residue reconstituted in MeCN. | scribd.com |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction with ethyl acetate. | researchgate.netovid.com |

Potential Non Clinical Applications of 4 6 Hydroxy 2 Naphthalenyl 2 Butanone

Use as a Chemical Synthon in Organic Synthesis

In the realm of organic synthesis, 4-(6-hydroxy-2-naphthalenyl)-2-butanone serves as a valuable chemical synthon, or building block, for constructing more complex molecules. Its bifunctional nature, containing both a ketone and a hydroxyl group, allows it to participate in a variety of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. evitachem.com

The reactivity of this compound is centered around its primary functional groups: the ketone, the phenolic hydroxyl group, and the aromatic naphthalene (B1677914) ring system. The ketone can undergo reactions such as reduction to a secondary alcohol, and aldol (B89426) condensation with aldehydes or other ketones to extend the carbon chain. evitachem.com The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring is susceptible to electrophilic substitution reactions.

This compound is recognized as a key intermediate in the synthesis of various biologically active molecules. evitachem.com For instance, the related methoxy (B1213986) derivative, 4-(6-methoxy-2-naphthalenyl)butan-2-one, is the anti-inflammatory drug Nabumetone (B1676900). The synthesis of such compounds often involves the strategic manipulation of the functional groups present in the parent butanone structure.

Key reactions involving this compound as a synthon include:

Reduction Reactions: The ketone carbonyl group can be reduced to a hydroxyl group using chemical reducing agents or through biocatalytic methods. evitachem.com

Aldol Condensation: The ketone functionality enables aldol condensation, a crucial carbon-carbon bond-forming reaction. Under basic conditions, it can react with aldehydes to produce α,β-unsaturated ketones, which are themselves important precursors for other molecules. evitachem.com

Biocatalytic Asymmetric Reduction: Enzymes can be used to reduce the ketone with high stereoselectivity, producing specific chiral isomers that are often required for pharmaceutical applications. evitachem.com